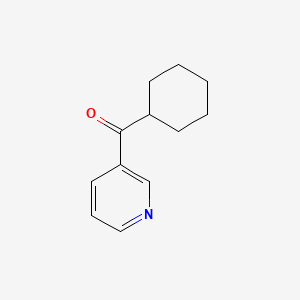

Cyclohexyl(pyridin-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

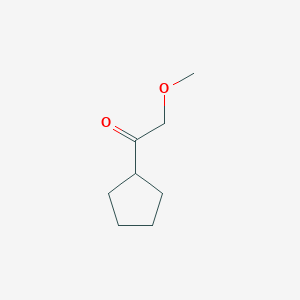

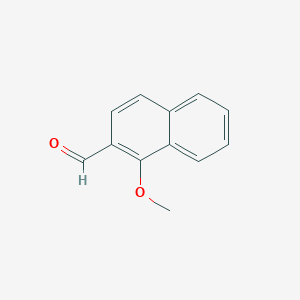

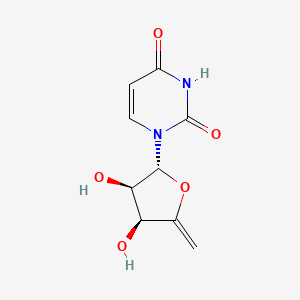

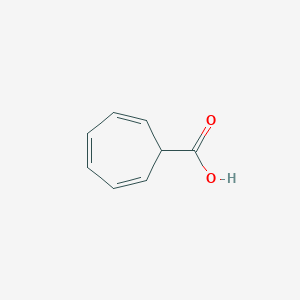

Cyclohexyl(pyridin-3-yl)methanone is a chemical compound with the molecular formula C12H15NO . It is a compound that contains a cyclohexyl group (a six-membered carbon ring) and a pyridin-3-yl group (a nitrogen-containing heterocyclic aromatic ring) attached to a methanone (a carbonyl group) .

Synthesis Analysis

A novel and catalyst-free synthetic pathway to synthesize a series of [4- (4-aryl)-5- (cyclohexylamino)-2- (pyridin-2-yl)furan-3-yl] (pyridin-2-yl)methanones by one-pot cyclocondensation of 1,3-di (pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide has been described .Molecular Structure Analysis

The molecular structure of Cyclohexyl(pyridin-3-yl)methanone involves a cyclohexyl group, a pyridin-3-yl group, and a methanone group . The exact structural details such as bond lengths and angles would require further experimental studies or computational modeling.Physical And Chemical Properties Analysis

The physical and chemical properties of Cyclohexyl(pyridin-3-yl)methanone such as melting point, boiling point, density, and refractive index are not available . These properties would need to be determined experimentally.Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Cyclohexyl(pyridin-3-yl)methanone and its derivatives are synthesized through various chemical reactions, including condensation, cycloaddition, and cyclization processes. These synthetic methods are important for creating a range of compounds with potential applications in different fields. For instance, the synthesis of polysubstituted furans via a novel heterocyclization approach and the synthesis of (aryl/heteroaryl)-(6-(aryl/heteroaryl)pyridin-3-yl)methanones demonstrate the versatility of these compounds (Damavandi et al., 2012), (Addla & Kantevari, 2015).

Biological and Pharmacological Applications

- Some derivatives of Cyclohexyl(pyridin-3-yl)methanone have shown promise in biological and pharmacological applications. For example, certain compounds exhibit antimicrobial and antioxidant activities, suggesting their potential use in antibacterial and antifungal areas (Rusnac et al., 2020). Additionally, derivatives like Hexahydro-3-phenyl indazol-2-yl(pyridin-4-yl)methanones have demonstrated moderate anti-tubercular activity, comparable to standard drugs (Napoleon et al., 2015).

Advanced Synthesis Techniques

- Advanced synthesis techniques have been employed to create Cyclohexyl(pyridin-3-yl)methanone derivatives. Techniques such as dipolar cycloaddition reactions, sequential oxonium-olefin-alkyne cyclization, and catalyst-free one-pot synthesis are notable for their efficiency and utility in producing these compounds (Chrovian et al., 2018), (Reddy et al., 2016).

Chemical and Physical Properties

- The chemical and physical properties of Cyclohexyl(pyridin-3-yl)methanone derivatives have been extensively studied. For instance, crystal and molecular structure analyses provide insights into the arrangement and interactions of these molecules, which is crucial for understanding their potential applications (Lakshminarayana et al., 2009).

Safety And Hazards

Direcciones Futuras

The future directions for research on Cyclohexyl(pyridin-3-yl)methanone could involve exploring its potential biological activities, studying its mechanism of action, and developing efficient synthetic routes for its preparation . Further studies could also focus on determining its physical and chemical properties .

Propiedades

IUPAC Name |

cyclohexyl(pyridin-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h4,7-10H,1-3,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAFBHAGZHYODJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00484028 |

Source

|

| Record name | Methanone, cyclohexyl-3-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexyl(pyridin-3-yl)methanone | |

CAS RN |

60148-00-7 |

Source

|

| Record name | Methanone, cyclohexyl-3-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride](/img/structure/B1355130.png)